molecular formula C9H15N3OS B3259629 (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 321690-72-6

(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B3259629
CAS No.: 321690-72-6
M. Wt: 213.3 g/mol
InChI Key: RDTSYZYODWFYEM-UHFFFAOYSA-N
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Description

(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl group at position 5, a methylthio (-SMe) group at position 2, and an isopropylamino (-NHCH(CH₃)₂) substituent at position 4 of the pyrimidine ring. For instance, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (CAS 588-36-3), which substitutes the isopropylamino group with an amino (-NH₂) group, is a key intermediate in synthesizing thiamine (vitamin B₁) and Akt kinase inhibitors for cancer therapy .

Properties

IUPAC Name

[2-methylsulfanyl-4-(propan-2-ylamino)pyrimidin-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6(2)11-8-7(5-13)4-10-9(12-8)14-3/h4,6,13H,5H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTSYZYODWFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via nucleophilic substitution, where an appropriate isopropylamine reacts with the pyrimidine ring.

    Addition of the Methylthio Group: The methylthio group is added through a thiolation reaction, often using methylthiolating agents like methyl iodide and a base.

    Hydroxymethylation: The final step involves the hydroxymethylation of the pyrimidine ring, typically using formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the isopropylamino group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol with analogous pyrimidine derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight Key Applications/Notes Reference
This compound -NHCH(CH₃)₂ C₉H₁₆N₄OS 228.31 g/mol Likely intermediate; potential kinase inhibitor (inferred) N/A
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol -NH₂ C₆H₉N₃OS 171.22 g/mol Thiamine synthesis; Akt kinase inhibitors
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol -NHCH₃ C₇H₁₁N₃OS 185.25 g/mol Intermediate in pharmaceutical synthesis
(4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol -N(CH₃)₂ C₈H₁₃N₃OS 199.27 g/mol Research chemical; unconfirmed biological activity
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol -NHC₅H₉ C₁₁H₁₇N₃OS 239.34 g/mol High-purity synthetic intermediate (95% min)
N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide -N(Me)SO₂Me (complex substituent) C₁₇H₂₁FN₃O₃S 366.43 g/mol Pharmaceutical candidate (Akt/PI3K pathway inhibition)

Key Observations:

Substituent Effects on Physicochemical Properties: The isopropylamino group increases molecular weight and lipophilicity compared to smaller substituents like amino (-NH₂) or methylamino (-NHCH₃). This may enhance membrane permeability in biological systems but reduce aqueous solubility . Cyclopentylamino analogs (e.g., C₁₁H₁₇N₃OS) exhibit even higher molecular weights, suggesting tailored steric interactions for specific target binding .

Biological Activity and Applications: Amino-substituted analogs (e.g., CAS 588-36-3) are well-documented in cancer research as Akt kinase inhibitors, leveraging the hydroxymethyl group for hydrogen bonding with kinase domains . The fluorophenyl-containing derivative (C₁₇H₂₁FN₃O₃S) demonstrates the integration of pyrimidine scaffolds into complex pharmacophores for targeted therapy, highlighting the versatility of this structural class .

Synthetic Utility: Compounds like (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol (95% purity) are prioritized in synthetic workflows for drug discovery, emphasizing the role of substituent diversity in optimizing intermediates .

Biological Activity

(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol, also known by its CAS number 321690-72-6, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an isopropylamino group and a methylthio group, contributing to its reactivity and interactions with biological targets.

  • Molecular Formula: C₈H₁₁N₃OS
  • Molecular Weight: 185.26 g/mol
  • Structure: The compound consists of a pyrimidine ring substituted with an isopropylamino group at the 4-position and a methylthio group at the 2-position.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound may act as an:

  • Enzyme Inhibitor: By binding to the active or allosteric sites of target enzymes, it can modulate biochemical pathways.
  • Receptor Modulator: It may function as an agonist or antagonist, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against:

  • Gram-positive bacteria: Such as Staphylococcus aureus.
  • Gram-negative bacteria: Including Escherichia coli.

Antiproliferative Effects

The compound has also demonstrated antiproliferative activity against several cancer cell lines. Notable findings include:

Cell LineIC50 Value (µg/mL)
HeLa (Cervical)226
A549 (Lung)242.52

These values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics against resistant strains of bacteria .
  • Antiproliferative Assays : In vitro assays conducted on human cancer cell lines revealed that the compound not only inhibited proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .
  • Mechanistic Studies : Further research investigated the binding affinity of this compound to specific enzyme targets using computational docking studies. These studies provided insights into how structural features contribute to its biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanolAmino group instead of isopropylaminoModerate antimicrobial effects
(4-Isopropylamino-2-(ethylthio)pyrimidin-5-yl)methanolEthyl group instead of methylthioLower antiproliferative effects
(4-Isopropylamino-2-(methylthio)pyrimidin-5-yl)ethanolEthanol instead of methanolReduced enzyme inhibition

This table illustrates how variations in functional groups can influence biological activity, with this compound showing superior properties in certain assays.

Q & A

Q. Key Factors :

ConditionImpact on Yield/Purity
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
TemperatureHigher temps (80°C) accelerate substitution but may degrade sensitive intermediates.
CatalystPd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in arylaminations .

Advanced Consideration :
For scale-up, microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h) while maintaining yields >70% .

How can spectroscopic data (NMR, IR) confirm the structural integrity of this compound?

Q. Basic Research Focus

  • ¹H NMR : Key signals include:
    • δ 7.72 ppm (s, 1H) : Pyrimidine C-H proton.
    • δ 4.52 ppm (s, 2H) : Hydroxymethyl (-CH₂OH).
    • δ 1.2–1.4 ppm (d, 6H) : Isopropyl methyl groups .
  • IR : Broad peak at ~3200–3400 cm⁻¹ (O-H stretch) and 1250 cm⁻¹ (C=S stretch) .

Q. Advanced Method :

  • 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to verify substituent positions. For example, HMBC links the isopropylamino NH to C4 of the pyrimidine ring .
  • Mass Spectrometry (HRMS) : Exact mass (calc. for C₉H₁₆N₃OS: 214.0912) confirms molecular formula .

How do structural modifications (e.g., substituent variations) affect the compound’s reactivity and biological activity?

Advanced Research Focus
Reactivity Trends :

  • Methylthio group (SMe) : Prone to nucleophilic substitution (e.g., with amines or thiols) under acidic conditions, enabling diversification at C2 .
  • Hydroxymethyl group : Oxidation with KMnO₄ yields a carboxylic acid, enhancing water solubility for biological assays .

Q. Biological SAR :

ModificationActivity Trend (Example)
C4: Isopropylamino → Cyclopropylamino Increased kinase inhibition (IC₅₀ reduced by 3-fold in EGFR mutants) .
C5: Methanol → Ethynyl Enhanced cellular permeability (logP reduction from 2.1 to 1.5) .

What methodologies are used to resolve contradictions in reported synthetic yields or spectral data?

Q. Advanced Research Focus

  • Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables affecting yield .
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., over-reduction products from LiAlH₄) that skew yields .

How can mechanistic studies elucidate the role of the methylthio group in substitution reactions?

Q. Advanced Research Focus

  • Kinetic Isotope Effects (KIE) : Replace SMe with S-CD₃ to study bond cleavage rates in SNAr reactions .
  • Computational Modeling (DFT) : Simulate transition states to identify rate-determining steps (e.g., C-S bond elongation during substitution) .
  • Trapping Intermediates : Use ESI-MS to detect thiolate intermediates in reactions with amines .

What purification techniques are optimal for isolating high-purity (>98%) this compound?

Q. Basic Research Focus

  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove polar impurities (purity: 95–97%) .
  • Column Chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 9:1) achieves >98% purity .

Q. Advanced Method :

  • Preparative HPLC : C18 column with 0.1% TFA in H₂O/ACN for chiral separation of diastereomers (if present) .

How is this compound utilized in medicinal chemistry research, particularly in kinase inhibitor development?

Q. Advanced Research Focus

  • Core Scaffold : The pyrimidine moiety serves as a hinge-binding region in kinase inhibitors (e.g., EGFR, BTK). The isopropylamino group enhances selectivity by occupying hydrophobic pockets .
  • Case Study : Ethynyl derivatives (e.g., 3-((2-(isopropylamino)pyrimidin-5-yl)ethynyl)-4-methyl-N-(3-(4-methylimidazol-1-yl)phenyl)benzamide) show IC₅₀ = 12 nM against EGFR L858R mutants .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 2
(4-(Isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol

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